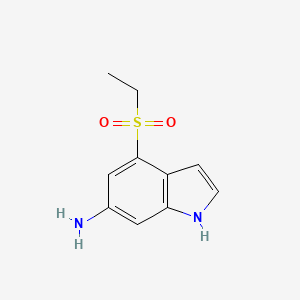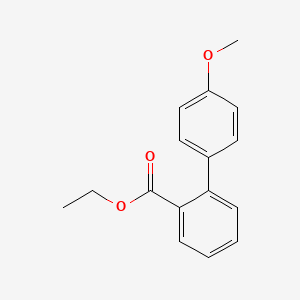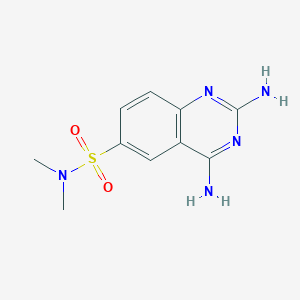![molecular formula C12H14ClNO4 B12109456 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)
4-[2-(2-Chlorophenoxy)acetamido]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Chlorophenoxy)acetamido]butanoic acid is an organic compound with the molecular formula C12H14ClNO4 It is characterized by the presence of a chlorophenoxy group attached to an acetamido moiety, which is further linked to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid typically involves the following steps:
Formation of 2-(2-Chlorophenoxy)acetic acid: This intermediate can be synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(2-Chlorophenoxy)acetic acid is then reacted with butanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving amide bonds. It may also serve as a model compound for investigating the metabolism of chlorophenoxy derivatives.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These could include anti-inflammatory, antimicrobial, or anticancer activities, depending on the specific modifications made to the molecule.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid exerts its effects involves interactions with specific molecular targets. For example, the chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The amide bond can also play a role in binding to proteins or other biomolecules, influencing their function.
相似化合物的比较
Similar Compounds
4-[2-(4-Chlorophenoxy)acetamido]butanoic acid: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
2-(2-Chlorophenoxy)acetic acid: A precursor in the synthesis of 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid, it shares the chlorophenoxy moiety but lacks the amide and butanoic acid components.
4-(2-Chlorophenoxy)butanoic acid: Another related compound, differing in the position of the functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, as outlined above.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific and industrial fields.
属性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC 名称 |
4-[[2-(2-chlorophenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-4-1-2-5-10(9)18-8-11(15)14-7-3-6-12(16)17/h1-2,4-5H,3,6-8H2,(H,14,15)(H,16,17) |
InChI 键 |
YCHLWPMKBWKRSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)
![3-Ethyl-2-(7-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12109397.png)


![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)




